Methionylbutyrat

Übersicht

Beschreibung

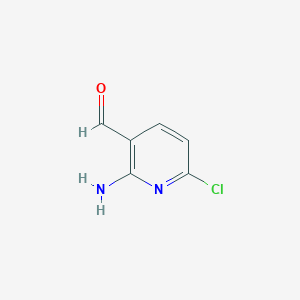

5-Chlor-2-methyl-3H-chinazolin-4-on ist eine heterocyclische Verbindung, die zur Familie der Chinazolinone gehört. Chinazolinone sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie häufig verwendet.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 5-Chlor-2-methyl-3H-chinazolin-4-on beinhaltet typischerweise die Cyclisierung von 2-Aminobenzamid-Derivaten. Eine gängige Methode beinhaltet die Reaktion von 2-Aminobenzamid mit Chloracetylchlorid unter basischen Bedingungen, um das Zwischenprodukt zu bilden, das dann cyclisiert wird, um das gewünschte Chinazolinon zu ergeben . Ein anderer Ansatz beinhaltet die Verwendung von 2-Chlormethyl-4-methyl-chinazolin-Derivaten, die durch Reaktion von 1-(2-Amino-phenyl)-ethanon mit Chlorwasserstoffgas unter wasserfreien Bedingungen in Gegenwart von Chloracetonitril synthetisiert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Chlor-2-methyl-3H-chinazolin-4-on kann eine großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben beinhalten, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

5-Chlor-2-methyl-3H-chinazolin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinon-Derivate mit verschiedenen Substituenten zu bilden.

Reduktion: Reduktionsreaktionen können Dihydrochinazolinon-Derivate ergeben.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an der Chlorposition einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Chinazolinon-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine antimikrobiellen, antimykotischen und antikanzerogenen Eigenschaften.

Medizin: Potenzielles Therapeutikum zur Behandlung verschiedener Krankheiten, einschließlich Krebs und bakterieller Infektionen.

Industrie: Wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten verwendet

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-2-methyl-3H-chinazolin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es Enzyme hemmen, die an der DNA-Replikation und -Reparatur beteiligt sind, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Die Verbindung kann auch die Synthese der bakteriellen Zellwand stören, wodurch eine antibakterielle Aktivität entsteht .

Wirkmechanismus

Target of Action

Methionyl butyrate, also known as 3-methylsulfanylpropyl butanoate or 3-(Methylthio)propyl butyrate, is a derivative of the essential amino acid methionine . Methionine plays a crucial role in protein synthesis and is a chelating agent for heavy metals . The primary target of methionyl butyrate is Methionyl-tRNA Synthetase (MetRS), an enzyme that plays a crucial role in protein synthesis .

Mode of Action

It is thought that it may interact with its target, metrs, to influence protein synthesis . This interaction could potentially lead to changes in the metabolic processes within the cell .

Biochemical Pathways

Methionyl butyrate is involved in the protein synthesis pathway, specifically in the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate . These compounds play significant roles in various biochemical pathways, including methylation reactions, transsulfuration, and polyamine synthesis .

Pharmacokinetics

It can be analyzed using reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics .

Result of Action

Given its role in protein synthesis and its potential interaction with metrs, it may influence the production and function of proteins within the cell .

Biochemische Analyse

Cellular Effects

Methionyl butyrate has effects on various types of cells and cellular processes. For instance, short-chain fatty acids like butyrate have been shown to regulate inflammatory responses as well as circadian-clock genes

Temporal Effects in Laboratory Settings

The effects of Methionyl butyrate can change over time in laboratory settings. For instance, butyrate production was found to be lower at lower pH, with a metabolic shift from butyrate formation at pH 6.3 to lactate and acetate formation at pH 5.0

Dosage Effects in Animal Models

The effects of Methionyl butyrate can vary with different dosages in animal models. For instance, exogenous butyrate has been shown to have regulatory effects on body weight, body composition, and glucose homeostasis in calves . The specific dosage effects of Methionyl butyrate, including any threshold effects and toxic or adverse effects at high doses, are still being studied.

Metabolic Pathways

Methionyl butyrate is involved in various metabolic pathways. As a fatty acid ester, it may participate in fatty acid metabolism. There are two metabolic pathways for butyrate biosynthesis: one pathway is via butyryl-CoA/acetate CoA transferase, and the other pathway is the phosphotransbutyrylase-butyrate kinase pathway

Subcellular Localization

For instance, N-terminal green fluorescent protein (GFP) fusions of proteins have been used to investigate their subcellular localization . The specific targeting signals or post-translational modifications that direct Methionyl butyrate to specific compartments or organelles are still being studied.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamide derivatives. One common method includes the reaction of 2-aminobenzamide with chloroacetyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired quinazolinone . Another approach involves the use of 2-chloromethyl-4-methyl-quinazoline derivatives, which are synthesized by reacting 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in anhydrous conditions in the presence of chloroacetonitrile .

Industrial Production Methods

Industrial production of 5-Chloro-2-methyl-3H-quinazolin-4-one may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methyl-3H-chinazolin-4-on: Fehlt der Chlorsubstituent, was seine biologische Aktivität beeinflussen kann.

5-Chlor-3H-chinazolin-4-on: Ähnliche Struktur, jedoch ohne die Methylgruppe, was zu unterschiedlichen Eigenschaften führt.

2-Methyl-5-nitro-3H-chinazolin-4-on: Enthält eine Nitrogruppe anstelle einer Chlorgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt

Einzigartigkeit

5-Chlor-2-methyl-3H-chinazolin-4-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Chlor- als auch von Methylgruppen verstärkt seine Reaktivität und sein Potenzial als vielseitiges Zwischenprodukt in der organischen Synthese .

Eigenschaften

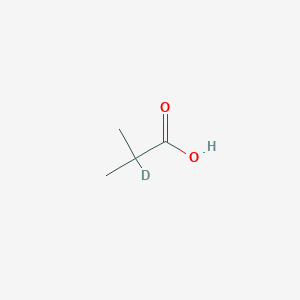

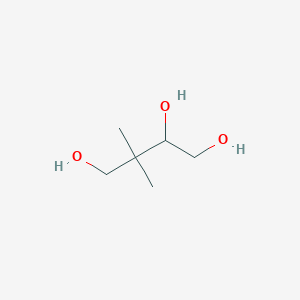

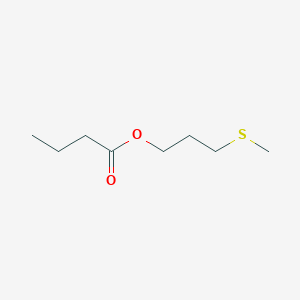

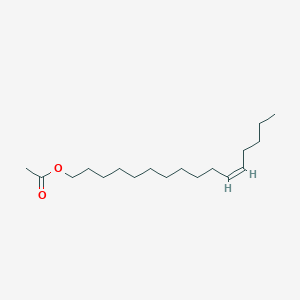

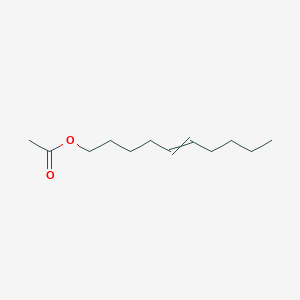

IUPAC Name |

3-methylsulfanylpropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCZLQOPSGMKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168088 | |

| Record name | Methionyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cabbage/sewer odour | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 °C. @ 760.00 mm Hg | |

| Record name | Methionyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995-1.001 | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16630-60-7 | |

| Record name | 3-(Methylthio)propyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3QG29SI0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methionyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B107330.png)